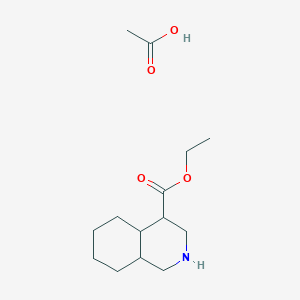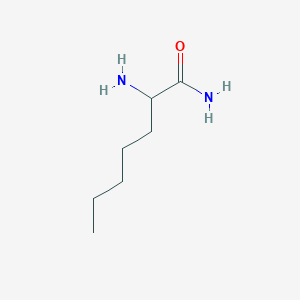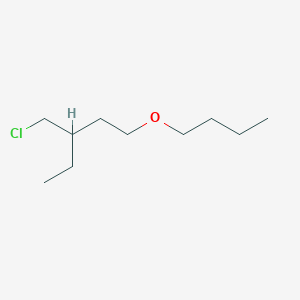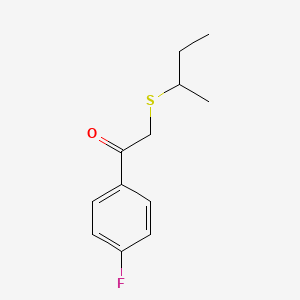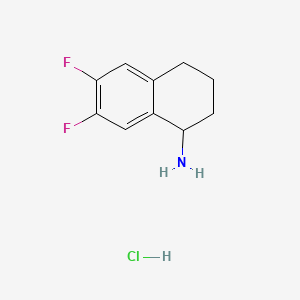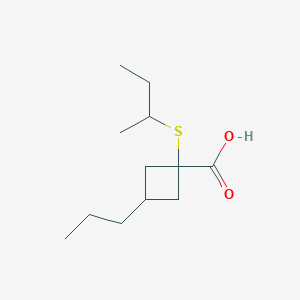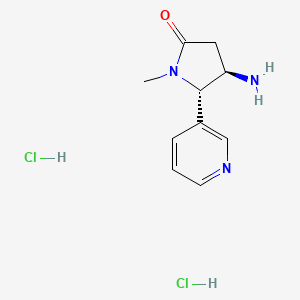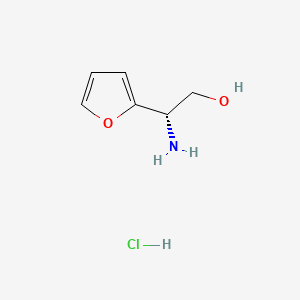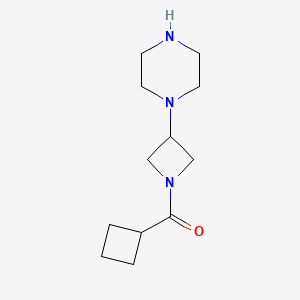
Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone is a synthetic organic compound with the molecular formula C12H21N3O and a molecular weight of 223.31 g/mol . This compound is characterized by the presence of a cyclobutyl group, a piperazine ring, and an azetidine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the azetidine and piperazine intermediates. The cyclobutyl group is then introduced through a series of reactions, including nucleophilic substitution and cyclization . Industrial production methods often involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone can be compared with other similar compounds, such as:
Phenyl(piperazin-1-yl)methanone: This compound has a similar structure but with a phenyl group instead of a cyclobutyl group.
Cyclobutyl(3-(piperazin-1-yl)propyl)methanone: This compound has a propyl group instead of an azetidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
cyclobutyl-(3-piperazin-1-ylazetidin-1-yl)methanone |
InChI |
InChI=1S/C12H21N3O/c16-12(10-2-1-3-10)15-8-11(9-15)14-6-4-13-5-7-14/h10-11,13H,1-9H2 |
InChI Key |
SELREFQYNWHKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


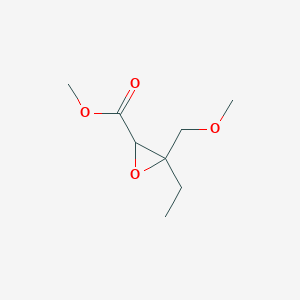
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
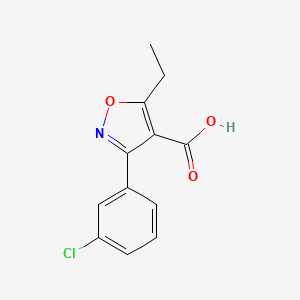


![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)
